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Compound of Interest

Compound Name: Erbium silicide

Cat. No.: B1143583 Get Quote

In the relentless pursuit of smaller, faster, and more power-efficient complementary metal-

oxide-semiconductor (CMOS) devices, the choice of contact material plays a pivotal role. An

ideal contact material should exhibit low resistivity, form a low-resistance interface with silicon,

and maintain its integrity throughout the high-temperature fabrication processes. This guide

provides a detailed comparison of two prominent candidates: the well-established titanium

silicide (TiSi₂) and the emerging rare-earth silicide, erbium silicide (ErSiₓ). This analysis is

intended for researchers, scientists, and professionals in drug development who utilize

advanced semiconductor devices in their work.

Performance Comparison at a Glance
A summary of the key electrical and physical properties of erbium silicide and titanium silicide

is presented below. It is important to note that these values are compiled from various

experimental studies and may vary depending on the specific fabrication conditions.
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Property Erbium Silicide (ErSiₓ) Titanium Silicide (TiSi₂)

Resistivity ~34 µΩ·cm
C49 phase: 60-70 µΩ·cmC54

phase: 13-20 µΩ·cm[1]

Contact Resistivity
N/A (data not available in

direct comparison)

Can approach 1 x 10⁻⁹ Ω·cm²

with optimization[2]

Schottky Barrier Height (SBH)

on n-type Si
0.28 - 0.4 eV ~0.6 eV

Schottky Barrier Height (SBH)

on p-type Si
~0.7 eV ~0.51 eV[3]

Formation Temperature

Initial reaction: ~300-

450°CStable phase: ~500-

600°C

C49 phase: ~450-650°C[1]C54

phase: >650°C[1]

Thermal Stability Stable up to 1000°C
C54 phase stable up to

~900°C[4]

In-Depth Analysis
Electrical Characteristics
Titanium disilicide, particularly its stable C54 phase, offers a lower bulk resistivity compared to

erbium silicide.[1] This is a significant advantage for reducing parasitic resistance in

interconnects. Furthermore, with advanced processing techniques such as pre-contact

amorphization implantation, the contact resistivity of TiSi₂ can be driven to extremely low

values, approaching 1x10⁻⁹ Ω·cm², which is critical for high-performance scaled devices.[2]

Erbium silicide's primary advantage lies in its significantly lower Schottky barrier height on n-

type silicon (0.28 - 0.4 eV). This property is highly desirable for reducing the contact resistance

to n-type source/drain regions, a major challenge in advanced CMOS nodes. The lower SBH

allows for more efficient electron injection from the silicide into the silicon. Conversely, TiSi₂

exhibits a higher SBH on n-type silicon, which can lead to higher contact resistance.[5] On p-

type silicon, TiSi₂ has a more favorable (lower) Schottky barrier height.[3]
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The formation of the desired low-resistivity C54 phase of TiSi₂ is a two-step process, requiring

a transformation from the higher-resistivity C49 phase at temperatures above 650°C.[1] This

phase transformation can be challenging to achieve uniformly, especially in narrow contact

lines, a phenomenon known as the "fine-line effect".[6]

Erbium silicide, on the other hand, forms its stable phase at a relatively lower temperature

range of 500-600°C.[7] This lower thermal budget can be advantageous in preventing

unwanted diffusion of dopants and preserving the integrity of ultra-shallow junctions. Moreover,

ErSiₓ demonstrates excellent thermal stability, remaining stable up to 1000°C, which is

beneficial for enduring subsequent high-temperature processing steps.[7] The C54 phase of

TiSi₂ is generally stable up to around 900°C, beyond which it can agglomerate, leading to an

increase in resistance.[4]

A significant challenge with erbium silicide is its high reactivity with oxygen.[7] This

necessitates careful process control, often requiring a capping layer (e.g., Titanium Nitride) to

prevent oxidation during formation.[7] Defect formation, such as pinholes, can also be a

concern with ErSiₓ.

Experimental Protocols
Erbium Silicide (ErSiₓ) Contact Fabrication
A typical experimental process for fabricating ErSiₓ contacts involves the following steps:

Substrate Preparation: Silicon wafers (n-type or p-type) are subjected to a standard cleaning

procedure to remove organic and metallic contaminants, followed by a dip in dilute

hydrofluoric acid (HF) to remove the native oxide layer.

Metal Deposition: A thin film of erbium is deposited onto the cleaned silicon surface using

physical vapor deposition (PVD) techniques such as sputtering or electron-beam

evaporation. A capping layer, often titanium (Ti) or titanium nitride (TiN), is typically deposited

in-situ on top of the erbium layer to prevent oxidation during subsequent annealing.

Silicidation Anneal: The wafer is then subjected to a rapid thermal annealing (RTA) process

in a nitrogen (N₂) or forming gas (a mixture of nitrogen and hydrogen) ambient. The

annealing temperature is typically in the range of 450°C to 600°C to form the erbium
silicide.
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Selective Etching: After the silicidation anneal, any unreacted metal and the capping layer

are selectively removed using a wet chemical etchant that does not attack the newly formed

erbium silicide or the underlying silicon dioxide.

Characterization: The resulting erbium silicide contacts are then characterized using

various techniques, including four-point probe measurements for sheet resistance, X-ray

diffraction (XRD) for phase identification, transmission electron microscopy (TEM) for

microstructural analysis, and current-voltage (I-V) and capacitance-voltage (C-V)

measurements to determine the Schottky barrier height and contact resistivity.

Titanium Silicide (TiSi₂) Salicide Process
The self-aligned silicide (salicide) process is a standard technique for forming TiSi₂ contacts in

CMOS manufacturing:[8][9]

Device Fabrication: The process begins after the formation of the polysilicon gate and the

source/drain regions of the transistor, including the formation of oxide or nitride spacers on

the gate sidewalls.

Pre-cleaning: The silicon surfaces in the source, drain, and gate areas are cleaned using a

dilute HF solution to remove the native oxide.

Titanium Deposition: A thin layer of titanium is deposited over the entire wafer surface using

PVD.

First Anneal (RTA1): A low-temperature RTA is performed, typically between 600°C and

700°C, in a nitrogen ambient. This causes the titanium to react with the exposed silicon

areas (source, drain, and gate) to form the high-resistivity C49-TiSi₂ phase. The titanium on

the oxide and nitride surfaces reacts with nitrogen to form a titanium nitride (TiN) layer.

Selective Etch: The unreacted titanium and the TiN layer are selectively removed using a wet

etchant, typically a mixture of sulfuric acid and hydrogen peroxide (SPM) or an ammonia-

peroxide mixture (APM). This leaves the C49-TiSi₂ only in the desired contact regions.

Second Anneal (RTA2): A higher-temperature RTA is performed, typically above 700°C, to

transform the high-resistivity C49-TiSi₂ into the low-resistivity C54-TiSi₂ phase.[6]
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Characterization: Similar to erbium silicide, the TiSi₂ contacts are characterized for their

electrical and physical properties.

Logical Comparison Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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